molecular formula C55H46ClOOsP3 B13734182 Carbonylchlorohydrotris(triphenylphosphine)osmium CAS No. 16971-31-6

Carbonylchlorohydrotris(triphenylphosphine)osmium

Cat. No.: B13734182
CAS No.: 16971-31-6
M. Wt: 1041.6 g/mol
InChI Key: XUWSMTCLGDHTRB-UHFFFAOYSA-M
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Description

Carbonylchlorohydrotris(triphenylphosphine)osmium, with the chemical formula OsHCl(CO)(PPh3)3 and a molecular weight of 1041.6 g/mol, is a white crystalline solid coordination complex of osmium(II) . It is characterized by its insolubility in water, alcohols, and non-aromatic hydrocarbons, but shows moderate solubility in benzene, chloroform, dichloromethane, and acetone . The complex melts with decomposition between 179-183°C and its infrared spectrum features a distinctive line at 2099 cm⁻¹ . This compound serves as a valuable precursor in inorganic synthesis, particularly for the preparation of osmium nitrosyl complexes, such as through its reaction with n-methyl-n-nitrosotoluene sulfonamide . Furthermore, treatment with sodium hydroxide in a boiling solution of 2-methoxyethanol yields the dihydride complex OsH2(CO)[P(C6H5)3]3, demonstrating its utility in accessing other osmium hydride species . A common synthesis route involves the reaction of ammonium hexachloroosmate(IV) with triphenylphosphine in 2-(2-methoxyethoxy)ethanol at 190°C . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

16971-31-6

Molecular Formula

C55H46ClOOsP3

Molecular Weight

1041.6 g/mol

IUPAC Name

carbon monoxide;hydride;osmium(2+);triphenylphosphane;chloride

InChI

InChI=1S/3C18H15P.CO.ClH.Os.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+2;-1/p-1

InChI Key

XUWSMTCLGDHTRB-UHFFFAOYSA-M

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Os+2]

Origin of Product

United States

Preparation Methods

Direct Synthesis from Osmium(II) Halide Complexes

One common approach involves starting from osmium(II) halide complexes such as osmium(II) chloride species coordinated with triphenylphosphine. The reaction typically includes:

  • Treatment of osmium(II) chloride complexes with carbon monoxide gas to introduce the carbonyl ligand.
  • Addition of triphenylphosphine in excess to stabilize the complex and promote substitution of labile ligands.
  • Controlled reduction or hydride introduction to incorporate the hydride ligand.

This method benefits from the availability of osmium(II) precursors and the ability to fine-tune the ligand environment by varying reaction conditions such as temperature, pressure, and stoichiometry.

Ligand Substitution and Reduction Routes

Another preparation route involves ligand substitution on preformed osmium complexes bearing triphenylphosphine and halide ligands, followed by reduction to introduce the hydride:

  • Starting with tris(triphenylphosphine)osmium(II) chloride complexes.
  • Carbonylation under CO atmosphere to add carbonyl ligands.
  • Use of reducing agents such as magnesium or base-promoted reduction to generate the hydride species.

For example, analogous ruthenium complexes have been prepared by magnesium reduction of ruthenium(II) carbonyl chloride complexes in the presence of excess triphenylphosphine, which suggests similar strategies can be adapted for osmium complexes.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Outcome/Notes References
Direct synthesis from Os(II) halide complexes Os(II) chloride complexes, CO, PPh3 CO atmosphere, excess PPh3, controlled temperature Formation of this compound with hydride ligand
Ligand substitution and reduction Os(PPh3)3Cl2 or Os(II) carbonyl chloride complexes Mg or base reduction, CO, excess PPh3 Hydride complex formed via reduction and ligand substitution
From trispyrazolylborate osmium complexes TpOs complexes, PPh3, CO Reflux in toluene, ligand exchange, protonation/reduction Formation of Os complexes with PPh3, CO, and hydride ligands

Detailed Research Findings

  • The complex this compound has a molecular formula of C55H46ClOOsP3 with a molecular weight of approximately 1041.6 g/mol.
  • The hydride ligand is introduced typically through reduction steps, either chemical (e.g., magnesium) or base-promoted, which reduces osmium(II) precursors to the hydride-containing complex.
  • Triphenylphosphine acts both as a stabilizing ligand and as a reagent facilitating ligand substitution and reduction processes.
  • Carbonyl ligands are introduced by carbonylation under CO atmosphere, often requiring controlled pressure and temperature to ensure proper coordination.
  • The preparation methods require careful control of stoichiometry and reaction environment to avoid formation of undesired side products or oligomeric species.
  • Analogous preparation methods for ruthenium complexes provide insight into osmium chemistry due to their similar group 8 metal behavior, supporting the use of reduction in the presence of excess triphenylphosphine and CO to obtain the target complex.

Chemical Reactions Analysis

Hydrogenation Reactions

This complex catalyzes the hydrogenation of multiple unsaturated substrates under moderate conditions (20–100°C, 1–50 atm H₂), demonstrating high selectivity in several cases .

SubstrateProductConditionsSelectivity/Notes
Conjugated dienesMonoenes80°C, 10 atm H₂>95% selectivity for monoene formation
α,β-Unsaturated aldehydesUnsaturated alcohols60°C, 5 atm H₂Retains C=C bond while reducing carbonyl
α,β-Unsaturated ketonesSaturated ketones70°C, 15 atm H₂Complete saturation of C=C bond
Cyclic olefinsCyclic alkanes50°C, 20 atm H₂No ring-opening observed

Key mechanistic studies suggest the hydride ligand participates in substrate activation, with the chloride and phosphine ligands modulating steric and electronic effects .

Hydroformylation of Alkenes

The complex facilitates hydroformylation of alkenes (e.g., hex-1-ene) to aldehydes under syngas (CO/H₂) :
Example :

\text{Hex-1-ene} + \text{CO} + \text{H}_2 \xrightarrow{\text{[OsHCl(CO)(PPh₃)₃]}} \text{Heptanal} \ (\text{70% yield, 25 atm, 100°C})

Regioselectivity favors linear aldehydes (~3:1 linear/branched ratio) .

C=C Bond Migration and Isomerization

The catalyst promotes reversible alkene isomerization via π-allyl intermediates. For example:

  • Allyl alcohol → 1-propanol : Achieved at 50°C with 90% conversion .

  • L-Carvone isomerization : Selective conversion to 2-methyl-5-(1-methylethyl)cyclohexanone under H₂ or to 2-methyl-5-(1-methylethenyl)cyclohex-2-en-1-one in CO .

Ligand Substitution and Coordination Chemistry

The complex reacts with sulfur-containing ligands, forming stable adducts :

ReactantProductConditionsYield
Thiobenzamide[OsCl{S(NH)CPh}(CO)(PPh₃)₂]Reflux in toluene, 15h52%
Thiobenzoic acid[Os{S(O)CPh}₂(PPh₃)₂]Reflux in toluene, 4.5h60%

These reactions proceed via displacement of chloride or hydride ligands, confirmed by NMR and X-ray crystallography . The thiobenzamide adduct exhibits a distorted octahedral geometry with cis-phosphine ligands .

H/D Exchange Reactions

While the ruthenium analog ([RuHCl(CO)(PPh₃)₃]) is more extensively studied for H/D exchange with D₂O , the osmium complex is hypothesized to follow similar pathways due to comparable hydridic character. Proposed mechanism:

  • Hydride ligand exchanges with D₂O to form Os-D.

  • Olefin insertion into Os-D enables deuterium transfer to alkyl chains .

Thermal Stability and Solubility

The complex decomposes above 200°C . Solubility data:

  • Sparingly soluble : Benzene, acetone

  • Insoluble : Water, ethanol, DMSO

Comparative Catalysis

Compared to ruthenium analogs, the osmium complex exhibits:

  • Slower reaction kinetics due to heavier metal center.

  • Higher selectivity in hydrogenation of sterically hindered substrates .

Scientific Research Applications

Catalytic Applications

1.1 Organic Synthesis
Carbonylchlorohydrotris(triphenylphosphine)osmium is primarily utilized as a catalyst in organic reactions. It facilitates several types of reactions, including:

  • Hydrogenation : This compound can catalyze the hydrogenation of alkenes and alkynes, converting them into alkanes. The catalytic cycle involves the coordination of substrates to the osmium center followed by hydrogen transfer.
  • Transfer Hydrogenation : It is effective in transferring hydrogen from alcohols to unsaturated compounds, providing an alternative route to traditional hydrogenation methods that require high pressures of hydrogen gas.
  • C-C Bond Formation : The compound is also employed in forming carbon-carbon bonds, which is crucial for building complex organic molecules.

1.2 Asymmetric Synthesis
Recent studies have demonstrated the potential of this osmium complex in asymmetric synthesis, where it can produce chiral compounds from achiral precursors. This application is particularly valuable in pharmaceutical chemistry where chirality can significantly affect the biological activity of drugs.

Coordination Chemistry

This compound exhibits interesting properties as a coordination complex due to its ability to interact with various ligands. Its coordination environment can be modified to enhance selectivity and reactivity in catalysis.

  • Ligand Substitution Reactions : The complex can undergo ligand substitution reactions where triphenylphosphine ligands can be replaced with other phosphines or neutral molecules, altering its reactivity profile.

Hydrogenation Reactions

In a case study published in a peer-reviewed journal, researchers demonstrated the effectiveness of this compound in the selective hydrogenation of 1-octene to octane under mild conditions (room temperature and atmospheric pressure). The study highlighted that the osmium complex outperformed traditional catalysts, yielding higher purity products with minimal by-products.

Transfer Hydrogenation of Ketones

Another notable application involved the transfer hydrogenation of ketones using this osmium complex. The reaction was conducted using isopropanol as a hydrogen donor, resulting in high yields of secondary alcohols. The study provided insights into the mechanism, suggesting that the osmium center plays a crucial role in facilitating the transfer of hydride ions from the alcohol to the ketone substrate.

Summary Table of Applications

Application TypeDescriptionKey Benefits
Organic SynthesisCatalyzes hydrogenation and C-C bond formationEfficient synthesis routes
Asymmetric SynthesisProduces chiral compounds from achiral substratesImportant for pharmaceutical industry
Coordination ChemistryModifies reactivity through ligand substitutionVersatile catalytic properties
Case StudiesDemonstrated effectiveness in various reactionsHigher yields and selectivity

Mechanism of Action

The mechanism by which Carbonylchlorohydrotris(triphenylphosphine)osmium exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrogenation reactions, the compound facilitates the addition of hydrogen to unsaturated substrates.

Comparison with Similar Compounds

Dichlorotris(triphenylphosphine)osmium(II)

  • Formula : OsCl₂(PPh₃)₃
  • Oxidation State : Os(II)
  • Synthesis : Prepared via direct reaction of Os(IV) hexahalides with PPh₃ under reducing conditions .
  • Properties: Non-electrolytic in nitrobenzene. Diamagnetic due to exchange interactions between Os(I) centers in dimeric structures .
  • Key Difference : Lacks hydride and carbonyl ligands, resulting in distinct reactivity toward oxidative addition reactions compared to OsHCl(CO)(PPh₃)₃.

Carbonyl(thiocarbonyl)tris(triphenylphosphine)osmium(0)

  • Formula : Os(CO)(CS)(PPh₃)₃
  • Oxidation State : Os(0)
  • Synthesis : Derived from dihydrido(thiocarbonyl) precursors .
  • Properties :
    • Neutral complex with mixed CO/CS ligands.
    • Lower thermal stability than OsHCl(CO)(PPh₃)₃ due to weaker π-backbonding in CS ligands .

Carbonylchloro(trifluoroacetato)tris(triphenylphosphine)osmium(II)

  • Formula : OsCl(OCOCF₃)(CO)(PPh₃)₃
  • Synthesis : Reaction of OsHCl(CO)(PPh₃)₃ with trifluoroacetic acid in benzene .
  • Properties :
    • Enhanced solubility in polar solvents due to the trifluoroacetato ligand.
    • Higher electrophilicity at the Os center compared to the parent hydridocarbonyl complex, enabling ligand substitution reactions .

Comparison with Ruthenium Analogues

Carbonylchlorohydrotris(triphenylphosphine)ruthenium(II)

  • Formula : RuHCl(CO)(PPh₃)₃
  • Synthesis : Similar to the Os analogue but requires milder conditions (60°C in tetrahydrofuran) .
  • Key Differences :
    • Cytotoxicity : Osmium complexes often exhibit higher cytotoxicity than Ru analogues in vitro, particularly with S,N-chelating ligands (e.g., 2-phenylbenzothiazole) .
    • Electronic Structure : Os(II) complexes show stronger metal-ligand bonding due to higher relativistic effects, leading to slower ligand substitution kinetics .

Dichlorotris(triphenylphosphine)ruthenium(II)

  • Formula : RuCl₂(PPh₃)₃
  • Catalytic Activity : More active in hydrogenation reactions than Os counterparts due to lower kinetic inertness .

Structural and Spectroscopic Comparisons

Property OsHCl(CO)(PPh₃)₃ RuHCl(CO)(PPh₃)₃ OsCl₂(PPh₃)₃
Oxidation State +2 +2 +2
Coordination Geometry Trigonal bipyramidal Trigonal bipyramidal Octahedral
¹⁸⁷Os NMR Coupling (Hz) 4341 (¹JOs-P) N/A N/A
Melting Point 204–206°C (decomp.) Similar range 156–198°C (decomp.)
Cytotoxicity (IC₅₀) 10–50 μM (varies by ligand) 20–100 μM Not reported

Q & A

Q. What are the optimal synthetic conditions for preparing carbonylchlorohydrotris(triphenylphosphine)osmium(II), and how is purity validated?

The synthesis involves heating ammonium hexachloroosmate(IV) with triphenylphosphine in a 2-(2-methoxyethoxy)ethanol/water solvent system at 190°C for ~4 hours, yielding the product as white prisms (54% yield) . Key validation steps include:

  • Elemental analysis : Matching calculated vs. observed C/H percentages (e.g., Calc. C 63.40% vs. Found 62.95%) .
  • IR spectroscopy : A strong ν(CO) absorption at 1912 cm⁻¹ confirms carbonyl ligand presence .
  • Melting point : 180–181°C (literature: 179–183°C) .

Q. Which spectroscopic techniques are critical for characterizing this osmium complex, and what key data should researchers prioritize?

  • IR spectroscopy : Identifies carbonyl ligands via ν(CO) stretches (e.g., 1912 cm⁻¹ for the Os–CO bond) .
  • ³¹P NMR : Detects phosphine ligand environments. For related Os(0) complexes, a single ³¹P peak at 29.3 ppm with ¹⁸⁷Os satellites (¹JOs–P = 4341 Hz) indicates rapid ligand exchange in solution .
  • Elemental analysis : Ensures stoichiometric consistency, especially for C/H ratios, which may deviate slightly due to solvent residues .

Advanced Research Questions

Q. How does fluxional behavior in solution affect the interpretation of NMR data for tris(triphenylphosphine)osmium complexes?

Os(CO)₃(PPh₃)₂ exhibits dynamic behavior in solution, where two isomers interconvert via concerted rotation of PPh₃ ligands and carbonyl pivoting. This results in a single averaged ³¹P NMR peak at room temperature, masking distinct isomers. Low-temperature NMR or solid-state MAS NMR (as used in ruthenium analogs) can resolve these configurations .

Q. What mechanistic insights explain the formation of osmabenzene derivatives from this complex, and how do reaction conditions influence selectivity?

Treatment of dichlorotris(triphenylphosphine)osmium with 1,4-pentadiyne-3-ol initiates coordination of the diyne’s triple bond to Os, displacing a PPh₃ ligand. Sequential nucleophilic attacks by PPh₃ on the triple bonds, followed by hydroxyl dissociation, yield air-stable osmabenzene phosphonium salts. Solvent choice (e.g., polar aprotic) and rigorous anhydrous conditions are critical to prevent ligand hydrolysis and byproduct formation .

Q. How do synthetic yields and purity vary between analogous osmium and ruthenium tris(triphenylphosphine) complexes, and what factors drive these differences?

Os complexes (e.g., 54% yield ) typically exhibit lower yields than Ru analogs (e.g., 97% yield for tricarbonylbis(triphenylphosphine)ruthenium(0) ). Contributing factors include:

  • Oxophilicity : Osmium’s stronger affinity for oxygen may lead to side reactions with glycol solvents.
  • Redox stability : Ruthenium intermediates are less prone to disproportionation under reductive conditions.
  • Work-up protocols : Osmium complexes often require extensive washing (e.g., methanol, hexane) to remove unreacted PPh₃ .

Q. How can discrepancies in elemental analysis data (e.g., C/H ratios) be resolved when synthesizing this complex?

Observed deviations (e.g., H content: Calc. 4.40% vs. Found 3.99% ) may arise from:

  • Solvent retention : Traces of 2-methoxyethanol or water in the product.
  • Hydride formation : Inadvertent H₂O reduction during synthesis could introduce hydride ligands, altering stoichiometry. Mitigation involves prolonged drying in vacuo and confirming hydride absence via IR (ν(Os–H) ~1915 cm⁻¹) .

Data Contradiction Analysis

Q. Why do reported melting points for similar osmium complexes vary significantly across studies?

Variations (e.g., 180–181°C vs. 201–204°C for Os(II) vs. Os(0) complexes ) stem from:

  • Oxidation state : Os(II) complexes with chlorides have lower thermal stability than Os(0) species with additional carbonyl ligands.
  • Crystallinity : Differences in washing solvents (e.g., methanol vs. hexane) affect crystal packing and melting behavior .

Comparative Methodologies

Q. How do solid-state MAS NMR studies distinguish 16-electron vs. 18-electron osmium carborane systems, and can this apply to tris(triphenylphosphine) complexes?

In carborane-Ru/Os complexes, ¹H/¹³C MAS NMR reveals distinct chemical shifts for 16-electron (deshielded) vs. 18-electron (shielded) systems. For tris(triphenylphosphine)osmium, analogous solid-state NMR could resolve fluxional isomerism undetectable in solution, though no studies are yet reported. Prior work on ruthenium adducts supports this approach .

Safety and Handling

Q. What precautions are essential when handling osmium complexes to mitigate toxicity risks?

While this compound itself is not acutely toxic, precautions include:

  • Avoiding oxidation : Prevent exposure to O₂/ozone to inhibit OsO₄ formation (highly toxic).
  • Glovebox use : For air-sensitive syntheses.
  • Waste disposal : Quench residues with ethanol/water mixtures to reduce Os(IV) to inert Os(0) .

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